3-(Benzoylamino)benzoic acid

Description

The exact mass of the compound 3-(Benzoylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Benzoylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzoylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

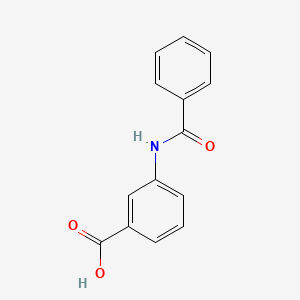

Structure

3D Structure

Properties

IUPAC Name |

3-benzamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTOAZQBWHSIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292555 | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-54-2 | |

| Record name | 587-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 3-(Benzoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic organic compound with the chemical formula C₁₄H₁₁NO₃.[1] It belongs to the class of N-acyl-alpha-amino acids and is structurally characterized by a benzoic acid moiety where the amino group at the meta-position is acylated with a benzoyl group. This white to off-white crystalline solid holds significant interest in medicinal chemistry and drug development due to the established biological activities of related benzoylamino benzoic acid derivatives, which include antiviral and anti-inflammatory properties. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization to support research and development endeavors.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-(Benzoylamino)benzoic acid is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| CAS Number | 587-54-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not explicitly reported for this isomer. The precursor, 3-aminobenzoic acid, has a melting point of 178-180 °C. | [2][3] |

| Boiling Point | 353.5 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol and acetone. |

Spectral Data

The structural elucidation of 3-(Benzoylamino)benzoic acid is supported by various spectroscopic techniques. The following table summarizes the key spectral data available for this compound.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Spectral data available on public databases such as SpectraBase.[1] |

| ¹³C NMR | Spectral data available on public databases such as SpectraBase.[1] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | GC-MS data available on PubChem, showing a molecular ion peak consistent with its molecular weight.[1] |

Experimental Protocols

Synthesis of 3-(Benzoylamino)benzoic Acid via Schotten-Baumann Reaction

This protocol outlines a general method for the synthesis of 3-(Benzoylamino)benzoic acid from 3-aminobenzoic acid and benzoyl chloride.

Materials:

-

3-Aminobenzoic acid

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Dissolution of Starting Material: In a beaker, dissolve a specific molar equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the amino acid and neutralize the HCl that will be formed during the reaction.

-

Cooling: Place the beaker in an ice bath and stir the solution until the temperature drops to 0-5 °C.

-

Benzoylation: While vigorously stirring the cooled solution, slowly add a slight molar excess of benzoyl chloride dropwise. Maintain the temperature below 10 °C throughout the addition. A white precipitate of 3-(Benzoylamino)benzoic acid will begin to form.

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to precipitate the product fully. Check the pH with pH paper or a pH meter to ensure the solution is acidic (pH 2-3).

-

Isolation of Product: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure 3-(Benzoylamino)benzoic acid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Visualizations

Synthesis Workflow of 3-(Benzoylamino)benzoic Acid

The following diagram illustrates the key steps in the synthesis of 3-(Benzoylamino)benzoic acid.

Caption: A flowchart illustrating the synthesis of 3-(Benzoylamino)benzoic acid.

References

An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid

CAS Number: 587-54-2

This technical guide provides a comprehensive overview of 3-(Benzoylamino)benzoic acid, a chemical compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a robust synthesis protocol, and its emerging role as a modulator of bacterial communication.

Chemical and Physical Properties

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. It is characterized by the presence of a benzoic acid moiety and a benzamide group at the meta position. This structure imparts specific chemical properties that are foundational to its biological activities.

| Property | Value | Source |

| CAS Number | 587-54-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₃ | [3] |

| Molecular Weight | 241.24 g/mol | [3] |

| Melting Point | 250 - 260 °C | [1] |

| Boiling Point | 353.5 °C at 760 mmHg | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [4][5] |

| IUPAC Name | 3-(Benzoylamino)benzoic acid | [3] |

| Synonyms | 3-Benzamidobenzoic acid, m-Benzamidobenzoic acid | [3] |

Synthesis of 3-(Benzoylamino)benzoic Acid: An Experimental Protocol

The synthesis of 3-(Benzoylamino)benzoic acid is typically achieved through the acylation of 3-aminobenzoic acid with benzoyl chloride. The Schotten-Baumann reaction provides a reliable and efficient method for this transformation.

Reaction Scheme:

A schematic representation of the synthesis of 3-(Benzoylamino)benzoic acid.

Materials:

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ethanol for recrystallization

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve a specific molar equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. Stir the mixture until a clear solution is obtained. The flask should be placed in an ice bath to maintain a low temperature.

-

Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add a slight molar excess of benzoyl chloride dropwise. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the complete addition of benzoyl chloride, continue stirring the mixture in the ice bath for approximately 30-60 minutes. Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane to remove any unreacted benzoyl chloride.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid until a precipitate is formed. The pH should be acidic.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.

-

-

Purification:

-

The crude 3-(Benzoylamino)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline product.

-

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.

Application in Drug Development: Inhibition of Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form biofilms and its resistance to multiple antibiotics. This resistance is, in part, regulated by a cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system is a key component of this network.

3-(Benzoylamino)benzoic acid and its derivatives have emerged as potential inhibitors of PqsD, a crucial enzyme in the PQS biosynthesis pathway. PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, a key step in the formation of 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS. By inhibiting PqsD, these compounds can disrupt the PQS signaling cascade, leading to a reduction in the production of virulence factors and biofilm formation.

The PqsD-Mediated Quorum Sensing Pathway and its Inhibition:

Inhibition of the PqsD pathway in P. aeruginosa by 3-(Benzoylamino)benzoic acid.

The development of PqsD inhibitors, such as derivatives of 3-(Benzoylamino)benzoic acid, represents a promising anti-virulence strategy to combat P. aeruginosa infections. By quenching quorum sensing, these compounds can potentially render the bacteria more susceptible to conventional antibiotics and the host immune system, offering a novel approach to addressing the challenge of antibiotic resistance. Further research into the structure-activity relationship and optimization of these inhibitors is a key area of focus in modern drug discovery.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathway for 3-(Benzoylamino)benzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document details the core synthetic methodology, presents quantitative data, outlines experimental protocols, and visualizes the reaction workflow.

Core Synthesis Pathway: The Schotten-Baumann Reaction

The most prevalent and efficient method for the synthesis of 3-(Benzoylamino)benzoic acid is the Schotten-Baumann reaction. This well-established chemical transformation involves the acylation of a primary amine with an acyl chloride in the presence of a base.[1][2][3][4][5] In this specific synthesis, 3-aminobenzoic acid is acylated by benzoyl chloride.

The reaction is typically conducted in a biphasic system, comprising an aqueous phase containing a base (commonly sodium hydroxide) and an organic phase in which the reactants and product are soluble.[1][5] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[2]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-(Benzoylamino)benzoic acid via the Schotten-Baumann reaction, based on established laboratory procedures for analogous reactions.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 3-Aminobenzoic Acid (Substrate) | 1.0 equivalent | [1] |

| Benzoyl Chloride (Acylating Agent) | ~1.1 equivalents | [1] |

| Sodium Hydroxide (Base) | Excess (in aqueous solution) | [1] |

| Reaction Conditions | ||

| Solvent System | Dichloromethane/Water or Diethyl Ether/Water | [5] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 15-30 minutes (with vigorous shaking) | [1] |

| Product Information | ||

| Molar Mass | 241.24 g/mol | [6] |

| Typical Yield | High (specific yield data for this exact reaction is not widely published, but analogous reactions suggest yields often exceed 80-90%) | |

| Purity (after recrystallization) | >98% |

Detailed Experimental Protocols

Synthesis of 3-(Benzoylamino)benzoic Acid

This protocol is adapted from the general procedure for the Schotten-Baumann reaction.[1]

Materials:

-

3-Aminobenzoic acid

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Dichloromethane (or Diethyl Ether)

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel (e.g., an Erlenmeyer flask), dissolve a specific amount of 3-aminobenzoic acid in a measured volume of 10% aqueous sodium hydroxide solution.

-

Add an organic solvent such as dichloromethane or diethyl ether to create a biphasic system.

-

While vigorously stirring the mixture, slowly add a slight molar excess of benzoyl chloride to the flask.

-

Continue to stir the reaction mixture vigorously at room temperature for approximately 15-30 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.

-

After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer with a small amount of dilute hydrochloric acid and then with distilled water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the crude 3-(Benzoylamino)benzoic acid.

Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts.[7][8][9][10][11]

Procedure:

-

Dissolve the crude 3-(Benzoylamino)benzoic acid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot-filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the pure product.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 3-(Benzoylamino)benzoic acid.

Caption: Workflow for the synthesis and purification of 3-(Benzoylamino)benzoic acid.

Schotten-Baumann Reaction Mechanism

The following diagram outlines the key steps in the Schotten-Baumann reaction mechanism for the formation of 3-(Benzoylamino)benzoic acid.

Caption: Mechanism of the Schotten-Baumann reaction.

Biological Context and Potential Signaling Pathway Involvement

While 3-(Benzoylamino)benzoic acid itself is not extensively documented as a modulator of specific signaling pathways, its derivatives have shown significant biological activities, suggesting potential avenues for drug discovery.[12][13][14][15][16] For instance, substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer.[12]

Inhibition of enzymes like AKR1C3 can have downstream effects on various signaling pathways. A logical relationship illustrating this concept is presented below.

Caption: Logical relationship of enzyme inhibition by a 3-(Benzoylamino)benzoic acid derivative.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. byjus.com [byjus.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. testbook.com [testbook.com]

- 6. 3-(Benzoylamino)benzoic acid | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 10. scribd.com [scribd.com]

- 11. studymoose.com [studymoose.com]

- 12. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijarsct.co.in [ijarsct.co.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 3-(Benzoylamino)benzoic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the principles governing the solubility of 3-(Benzoylamino)benzoic acid in organic solvents, details the experimental methodologies for its determination, and offers a framework for the presentation of solubility data. Given the limited availability of specific quantitative solubility data for 3-(Benzoylamino)benzoic acid in public literature, this guide focuses on the foundational knowledge and protocols required for researchers to generate and interpret such data.

Introduction to 3-(Benzoylamino)benzoic Acid and its Solubility

3-(Benzoylamino)benzoic acid, a derivative of benzoic acid, possesses a molecular structure that includes a carboxylic acid group, an amide linkage, and two aromatic rings. This combination of functional groups imparts a specific polarity and potential for intermolecular interactions that dictate its solubility in various media. Understanding the solubility of this compound is critical in a multitude of scientific and industrial applications, particularly in drug development for processes such as formulation, purification, and determining bioavailability. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and pharmacological efficacy.

Factors Influencing the Solubility of 3-(Benzoylamino)benzoic Acid

The dissolution of a solute in a solvent is a complex process governed by the thermodynamics of intermolecular interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. For 3-(Benzoylamino)benzoic acid, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Amide Linkage (-CONH-): The amide group is also polar and capable of hydrogen bonding, further enhancing solubility in polar solvents.

-

Aromatic Rings: The two phenyl rings are nonpolar and contribute to van der Waals interactions. These sizable nonpolar regions can limit solubility in highly polar solvents but may increase affinity for solvents with some aromatic character or lower polarity.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

The interplay of these factors means that 3-(Benzoylamino)benzoic acid is expected to exhibit a range of solubilities across different organic solvents. High solubility is anticipated in polar organic solvents, while solubility in nonpolar solvents like hexane is likely to be limited.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and reproducible experimental methods. The following protocols are widely accepted in the pharmaceutical and chemical industries.

The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

Objective: To determine the saturation concentration of 3-(Benzoylamino)benzoic acid in a selection of organic solvents at a controlled temperature.

Materials:

-

3-(Benzoylamino)benzoic acid

-

Selected organic solvents of high purity

-

Sealed containers (e.g., screw-cap vials)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid 3-(Benzoylamino)benzoic acid to a known volume of the selected solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[1]

-

Equilibration: Place the sealed containers in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over subsequent time points.[2]

-

Phase Separation: After equilibration, allow the containers to stand at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To prevent any undissolved microparticles from being included, filter the aliquot using a syringe filter chemically compatible with the solvent.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 3-(Benzoylamino)benzoic acid using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[4]

Objective: To determine the mass of 3-(Benzoylamino)benzoic acid dissolved in a known mass of solvent.

Materials:

-

3-(Benzoylamino)benzoic acid

-

Selected organic solvents

-

Sealed containers

-

Temperature-controlled shaker

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method.

-

Sample Collection: Carefully decant or filter a known mass of the clear saturated solution into a pre-weighed evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of nitrogen.

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent but below the melting or decomposition point of 3-(Benzoylamino)benzoic acid. Dry the sample to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried solute per mass or volume of the solvent used.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting the solubility of 3-(Benzoylamino)benzoic acid in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Acetone | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Toluene | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Hexane | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| [Other Solvents] | [Other Temps] | [Insert Data] | [Insert Data] | [Specify Method] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Shake-Flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

References

Determining the Melting Point of 3-(Benzoylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the determination of the melting point of 3-(Benzoylamino)benzoic acid. It includes tabulated physical property data, detailed experimental protocols for standard methodologies, and a discussion on the critical influence of purity on melting point determination.

Physicochemical Properties of 3-(Benzoylamino)benzoic Acid

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. Its identity and purity are critical in research and pharmaceutical development, with the melting point serving as a key indicator.

Table 1: Reported Melting Point of 3-(Benzoylamino)benzoic Acid (CAS: 587-54-2)

| Melting Point (°C) | Source |

| 250 - 260 | Combi-Blocks (Safety Data Sheet)[1] |

| 252.5 | Chongqing Chemdad[2] |

The slight variation in reported melting points can be attributed to differences in experimental methods and the purity of the analyzed sample.

The Significance of Impurities in Melting Point Analysis

The presence of impurities typically leads to a depression and broadening of the melting point range.[3][4] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystalline lattice of the solid, making it less stable and requiring less energy to transition into a liquid state.[3][5] For high-purity crystalline compounds, a sharp melting point (typically a range of 0.5-1.0°C) is expected. A wider melting range is indicative of the presence of impurities.

Experimental Protocols for Melting Point Determination

Two primary methods for determining the melting point of a solid organic compound are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

The capillary method is a widely used technique that involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[6]

Protocol:

-

Sample Preparation:

-

Ensure the 3-(Benzoylamino)benzoic acid sample is completely dry and in a fine, powdered form.[7] If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into a dense column of 2.5-3.5 mm in height.[8]

-

-

Apparatus Setup (using a digital melting point apparatus):

-

Insert the packed capillary tube into the sample holder of the apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to establish a rough melting range.[9]

-

For an accurate measurement, set the starting temperature to about 20°C below the expected melting point.[9]

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

-

-

Observation and Recording:

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).

-

The recorded range between these two temperatures is the melting point range. For accurate results, repeat the determination at least twice.[10]

-

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11] It provides a highly precise determination of the melting temperature.[12]

Protocol:

-

Sample Preparation:

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Set the desired temperature program. A typical program involves an initial equilibration period followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range.

-

Initiate the measurement. The instrument will record the heat flow to the sample as a function of temperature.

-

-

Data Analysis:

-

The melting process will appear as an endothermic peak on the DSC thermogram.

-

The melting point is typically determined from the onset temperature of the peak for organic compounds.[13] The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters that can be obtained.

-

Caption: Workflow for DSC Melting Point Determination.

Conclusion

The accurate determination of the melting point of 3-(Benzoylamino)benzoic acid is fundamental for its identification and purity assessment in research and drug development. While the capillary method offers a straightforward and accessible approach, Differential Scanning Calorimetry provides more detailed and precise information regarding the thermal properties of the compound. For reliable and reproducible results, careful sample preparation and adherence to standardized protocols are paramount.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. tutorchase.com [tutorchase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. pharmabeginers.com [pharmabeginers.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Differential scanning calorimetry [cureffi.org]

- 13. s4science.at [s4science.at]

Spectroscopic Profile of 3-(Benzoylamino)benzoic Acid: A Technical Guide

Introduction

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic compound containing both a carboxylic acid and an amide functional group.[1] Its chemical formula is C14H11NO3, and its molecular weight is 241.24 g/mol .[2] This compound typically appears as a white to off-white crystalline solid.[1] Due to the presence of both amine and carboxylic acid functionalities, it serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and dyes.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Benzoylamino)benzoic acid, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-(Benzoylamino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3]

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy provides details on the number, environment, and neighboring protons for each type of proton in a molecule.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their chemical environments within a molecule.[3][4]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |

| 960-900 | Broad | O-H wag (Carboxylic Acid) |

Note: The IR data is predicted based on the functional groups present in 3-(Benzoylamino)benzoic acid and general ranges for those groups. Specific peak values from experimental data were not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrum (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 241 | [M]⁺ (Molecular Ion) | |

| 105 | [C₆H₅CO]⁺ |

Note: The mass spectrometry data is based on the molecular weight and a common fragmentation pattern for benzoyl derivatives.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation

-

Dissolve 5-10 mg of 3-(Benzoylamino)benzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

-

Transfer the solution to an NMR tube.

Data Acquisition

-

The NMR spectrum is acquired on a spectrometer, such as a 400 or 600 MHz instrument.[6]

-

For ¹H NMR, the spectral width is typically set from 0 to 12 ppm.[3]

-

For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.[3]

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[6][7]

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay of at least five times the T1 of the slowest relaxing signal is used to ensure accurate integration.[8]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method)

-

Dissolve a small amount (approximately 50 mg) of solid 3-(Benzoylamino)benzoic acid in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]

Data Acquisition

-

Place the salt plate in the sample holder of an FT-IR spectrometer.[9]

-

Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

If the signal intensity is too low, add more of the solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[9]

Mass Spectrometry (MS)

Sample Preparation and Introduction For a solid sample like 3-(Benzoylamino)benzoic acid, direct insertion or a heated probe can be used to introduce the sample into the mass spectrometer. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic method like GC-MS or LC-MS. For organic acids, derivatization may be necessary to increase volatility for GC-MS analysis.[10][11]

Data Acquisition (Electron Ionization)

-

The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically scanned over a range of m/z values, for example, from 50 to 550 amu.[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like 3-(Benzoylamino)benzoic acid.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

- 1. CAS 587-54-2: 3-(benzoylamino)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-(Benzoylamino)benzoic acid | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. amherst.edu [amherst.edu]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. metbio.net [metbio.net]

Unveiling the Therapeutic Potential of 3-(Benzoylamino)benzoic Acid: A Technical Guide for Medicinal Chemists

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential applications of 3-(Benzoylamino)benzoic acid in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its structural motif is present in a variety of biologically active compounds, suggesting its promise as a versatile scaffold for the development of novel therapeutics. This document outlines the current landscape of related compounds, their known biological activities, and detailed experimental protocols to facilitate further investigation into the core molecule.

Introduction: The 3-(Benzoylamino)benzoic Acid Scaffold

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic compound featuring a central benzoic acid moiety linked to a benzoyl group via an amide bond at the meta-position.[1][2] This arrangement of functional groups—a carboxylic acid and an amide—provides a flexible platform for chemical modification and interaction with various biological targets.[1] The inherent structural features of this scaffold have led to its investigation, and that of its close analogs, in several key therapeutic areas, including oncology, virology, and anti-inflammatory research.

Chemical Structure and Properties:

| Identifier | Value |

| IUPAC Name | 3-(Benzoylamino)benzoic acid |

| Synonyms | 3-Benzamidobenzoic acid, N-Benzoyl-3-aminobenzoic acid |

| CAS Number | 587-54-2 |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 g/mol |

| Source: PubChem CID 256617[2] |

Potential Therapeutic Applications

The medicinal chemistry potential of the 3-(benzoylamino)benzoic acid core is highlighted by the significant biological activities observed in its derivatives and structurally related compounds.

Anticancer Activity: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A significant area of interest lies in the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC).[1][3] AKR1C3 is a key enzyme in the intratumoral synthesis of androgens that drive tumor growth.[1] Structurally similar molecules, specifically substituted 3-(phenylamino)benzoic acids, have demonstrated potent and selective inhibition of AKR1C3.[1][3][4]

The core 3-aminobenzoic acid structure is crucial for this activity, with the meta-position of the carboxylic acid group contributing significantly to selectivity over other AKR1C isoforms.[1] While the direct inhibitory effect of 3-(benzoylamino)benzoic acid on AKR1C3 has not been extensively reported, the potent activity of its N-phenyl analogs strongly suggests its potential as a foundational structure for novel AKR1C3 inhibitors.

Quantitative Data on AKR1C3 Inhibition by 3-(Phenylamino)benzoic Acid Analogs:

| Compound | Substituent (R) | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (AKR1C2/AKR1C3) |

| 3-(Phenylamino)benzoic acid | H | 0.94 | 13 | 14 |

| 3-((4'-Nitrophenyl)amino)benzoic acid | NO₂ | 0.035 | >100 | >2857 |

| 3-((4'-(Trifluoromethyl)phenyl)amino)benzoic acid | CF₃ | 0.057 | 13 | 228 |

| 3-((4'-Cyanophenyl)amino)benzoic acid | CN | 0.075 | 16 | 213 |

| Source: Adapted from discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3).[1] |

dot

Caption: Proposed mechanism of action for a 3-(benzoylamino)benzoic acid-based AKR1C3 inhibitor in CRPC.

Antiviral Activity: Inhibition of Adenovirus Replication

Derivatives of benzoylamino benzoic acid have been identified as inhibitors of human adenovirus replication.[5][6] Specifically, 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid was discovered through a high-throughput screen and demonstrated potent, dose-dependent inhibition of adenovirus expression in vitro.[5] This finding suggests that the broader benzoylamino benzoic acid scaffold could be a valuable starting point for the development of novel antiviral agents. Further investigation is warranted to determine if the simpler 3-(benzoylamino)benzoic acid core retains this antiviral activity and to elucidate the specific mechanism of action.

dot

Caption: Experimental workflow for evaluating the antiviral potential of 3-(benzoylamino)benzoic acid.

Antibacterial Activity: Targeting Pseudomonas aeruginosa

Benzamidobenzoic acids have been investigated as inhibitors of PqsD, an enzyme involved in the quorum sensing pathway of Pseudomonas aeruginosa.[7] This pathway is crucial for the bacterium's virulence and biofilm formation. A study identified a 3-chloro substituted benzamidobenzoic acid derivative as a potent and selective inhibitor of PqsD with an IC₅₀ of 6.2 µM.[7] This highlights the potential of the 3-(benzoylamino)benzoic acid scaffold in developing novel antibacterial agents that disrupt bacterial communication.

Anti-inflammatory Properties

The benzoic acid moiety is a common feature in many anti-inflammatory drugs.[8] Derivatives of 6-(benzoylamino)benzoxaboroles have shown potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] While a different heterocyclic system is present, the benzoylamino pharmacophore is a key structural element. This suggests that 3-(benzoylamino)benzoic acid itself could possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[8]

Experimental Protocols

To facilitate further research into the therapeutic potential of 3-(benzoylamino)benzoic acid, the following are detailed methodologies for key experiments based on studies of its analogs.

Synthesis of 3-(Benzoylamino)benzoic Acid Derivatives

A general method for the synthesis of 3-(benzoylamino)benzoic acid and its derivatives involves the acylation of 3-aminobenzoic acid.

Materials:

-

3-Aminobenzoic acid

-

Benzoyl chloride (or a substituted benzoyl chloride)

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Dissolve 3-aminobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add the base (e.g., pyridine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzoyl chloride in the same anhydrous solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system to yield the pure 3-(benzoylamino)benzoic acid derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

AKR1C3 Enzyme Inhibition Assay

This protocol is adapted from the methodology used to evaluate 3-(phenylamino)benzoic acid derivatives.[1]

Materials:

-

Recombinant human AKR1C3 enzyme

-

Tris-HCl buffer (pH 7.4)

-

NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate: S-tetralol

-

3-(Benzoylamino)benzoic acid (or derivative) dissolved in DMSO

-

96-well microplates

-

Microplate reader capable of measuring fluorescence (excitation ~340 nm, emission ~450 nm)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the AKR1C3 enzyme in each well of a 96-well plate.

-

Add varying concentrations of the test compound (3-(benzoylamino)benzoic acid) to the wells. Include a control with DMSO only.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, S-tetralol.

-

Immediately monitor the decrease in NADPH fluorescence over time at 37°C using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Caption: A general experimental workflow for the development of drugs based on the 3-(benzoylamino)benzoic acid scaffold.

Conclusion and Future Directions

The 3-(benzoylamino)benzoic acid core represents a promising and underexplored scaffold in medicinal chemistry. The potent and selective biological activities of its close analogs, particularly in the areas of cancer, viral infections, and inflammation, strongly support the rationale for a more focused investigation of the parent molecule and its derivatives.

Future research should prioritize:

-

Systematic biological screening: Evaluating 3-(benzoylamino)benzoic acid against a broad range of biological targets, including kinases, proteases, and metabolic enzymes.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives with modifications to both the benzoyl and benzoic acid rings to optimize potency and selectivity for identified targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their therapeutic effects.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of promising lead compounds to guide their development towards clinical candidates.

This technical guide provides a foundational framework to stimulate and guide further research into the exciting therapeutic potential of 3-(benzoylamino)benzoic acid and its derivatives.

References

- 1. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Benzoylamino)benzoic acid | C14H11NO3 | CID 256617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Small-Molecule Screening Using a Whole-Cell Viral Replication Reporter Gene Assay Identifies 2-{[2-(Benzoylamino)Benzoyl]Amino}-Benzoic Acid as a Novel Antiadenoviral Compound | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Benzoylamino)benzoic Acid: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzoylamino)benzoic acid, a derivative of benzoic acid, is a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(benzoylamino)benzoic acid, with a particular focus on its utility in the development of novel therapeutic agents and other functional organic materials.

Chemical and Physical Properties

3-(Benzoylamino)benzoic acid is a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| CAS Number | 587-54-2 | [2] |

| Melting Point | 248-250 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [1] |

Spectroscopic Data

The structural integrity of 3-(benzoylamino)benzoic acid can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

| Technique | Data |

| ¹H NMR | Spectral data available.[2] |

| ¹³C NMR | Spectral data available.[2] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 105, m/z 2nd Highest: 77, m/z 3rd Highest: 241.[2] |

| Infrared (IR) Spectroscopy | Spectral data available.[2] |

Synthesis of 3-(Benzoylamino)benzoic Acid

The most common and efficient method for the synthesis of 3-(benzoylamino)benzoic acid is the Schotten-Baumann reaction. This involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

-

3-Aminobenzoic acid

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve a specific amount of 3-aminobenzoic acid in 10% aqueous sodium hydroxide solution.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add benzoyl chloride dropwise to the cooled solution, ensuring the temperature remains low.

-

Continue stirring vigorously for approximately 30-60 minutes after the addition is complete. A solid precipitate of 3-(benzoylamino)benzoic acid will form.

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water.

-

To purify the product, suspend the crude solid in water and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. This step ensures the complete precipitation of the carboxylic acid.

-

Filter the purified product, wash with cold water, and dry it.

-

For further purification, recrystallize the dried product from ethanol.

Yield: High yields are typically obtained with this method.

Caption: Synthesis of 3-(Benzoylamino)benzoic acid via Schotten-Baumann reaction.

Applications in Organic Synthesis

3-(Benzoylamino)benzoic acid serves as a versatile building block for the synthesis of various organic molecules, particularly heterocyclic compounds with potential biological activities.

Synthesis of Heterocyclic Compounds

The presence of the amide and carboxylic acid functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems. For instance, it can be a precursor for the synthesis of benzoxazinones and oxadiazoles, which are known to exhibit a range of pharmacological properties.

General Experimental Protocol for Benzoxazinone Synthesis:

-

A mixture of the N-acyl anthranilic acid (in this case, 3-(benzoylamino)benzoic acid) and a dehydrating agent (e.g., acetic anhydride or thionyl chloride) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess dehydrating agent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of benzoxazinones.

Biological Significance and Signaling Pathways

Derivatives of benzoylamino benzoic acid have shown promise as anti-inflammatory and antimicrobial agents. The anti-inflammatory activity of many benzoic acid derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory signaling cascade.

Cyclooxygenase (COX) Inhibition Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Caption: Simplified diagram of the cyclooxygenase inhibition pathway.

Conclusion

3-(Benzoylamino)benzoic acid is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic compounds makes it a molecule of great interest for the development of new pharmaceuticals and functional materials. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and valuable applications in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzoylamino)benzoic acid, a key chemical intermediate. The document details its physicochemical properties, summarizes its historical context, and provides a detailed experimental protocol for its synthesis via the Schotten-Baumann reaction. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, logical workflows for its synthesis and conceptual relationships are visualized using Graphviz diagrams.

Introduction

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic compound featuring a benzoyl group attached to the amino group of 3-aminobenzoic acid. Its structure, containing both a carboxylic acid and an amide functional group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and dye manufacturing. While not as widely known as some of its isomers, understanding its fundamental properties and synthesis is crucial for researchers in organic chemistry and drug discovery.

History and Discovery

While a definitive singular "discovery" of 3-(Benzoylamino)benzoic acid is not prominently documented in easily accessible historical records, its synthesis is a direct application of the Schotten-Baumann reaction, a well-established method for the benzoylation of amines and alcohols first described in 1883 by German chemists Carl Schotten and Eugen Baumann. The foundational work on benzoic acid and its derivatives was laid much earlier. Benzoic acid itself was discovered in the 16th century, and its structure was determined by Justus von Liebig and Friedrich Wöhler in 1832. The exploration of aminobenzoic acids and their derivatives, driven by the burgeoning synthetic dye industry in the mid-to-late 19th century, likely led to the synthesis of 3-(Benzoylamino)benzoic acid as part of systematic studies on the reactions of these compounds. The work of chemists like Peter Griess on the diazotization of aryl amines, including aminobenzoic acids, highlights the intense investigation into this class of compounds during that era. It is highly probable that 3-(Benzoylamino)benzoic acid was first prepared and characterized within this context of exploring the reactivity of aminobenzoic acids with common acylating agents like benzoyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Benzoylamino)benzoic acid is provided in the table below. These properties are essential for its handling, purification, and use in subsequent chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₃ | PubChem CID: 256617[1] |

| Molecular Weight | 241.24 g/mol | PubChem CID: 256617[1] |

| CAS Number | 587-54-2 | PubChem CID: 256617[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Melting Point | Not definitively reported for the 3-isomer. The 2-isomer melts at 183 °C. | PubChem CID: 68482[3] |

| Boiling Point | Not definitively reported for the 3-isomer. The 2-isomer boils at 341-342 °C. | PubChem CID: 68482[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | CymitQuimica[2] |

| pKa of 3-Aminobenzoic acid (precursor) | 4.79 (amino group) | Wikipedia[4] |

Synthesis of 3-(Benzoylamino)benzoic Acid

The primary and most efficient method for the synthesis of 3-(Benzoylamino)benzoic acid is the Schotten-Baumann reaction. This involves the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.

General Reaction Scheme

The overall chemical transformation is as follows:

3-Aminobenzoic acid + Benzoyl chloride → 3-(Benzoylamino)benzoic acid + HCl

The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-(Benzoylamino)benzoic acid in a laboratory setting.

Materials:

-

3-Aminobenzoic acid

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Melting point apparatus

Procedure:

-

Dissolution of the Amine: In a beaker, dissolve a specific molar amount of 3-aminobenzoic acid in a calculated volume of 10% aqueous sodium hydroxide solution with stirring. This will form the sodium salt of 3-aminobenzoic acid, which is more soluble in water.

-

Acylation: While vigorously stirring the solution, slowly add a slight molar excess of benzoyl chloride dropwise. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. A white precipitate of 3-(Benzoylamino)benzoic acid will begin to form.

-

Completion of Reaction: Continue stirring the mixture for approximately 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Acidification: After the reaction period, acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (around pH 2-3), as indicated by pH paper or a pH meter. This step protonates the carboxylate group to form the final product and also neutralizes any remaining sodium hydroxide.

-

Isolation of the Product: Collect the crude 3-(Benzoylamino)benzoic acid by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. The purity of the final product can be assessed by its melting point and spectroscopic methods such as IR and NMR.

Spectroscopic Characterization

The structure of 3-(Benzoylamino)benzoic acid can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, another C=O stretch from the amide (amide I band), and an N-H stretch from the amide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic protons on both benzene rings, the N-H proton of the amide, and the O-H proton of the carboxylic acid.

-

¹³C NMR: Would display unique signals for the carbonyl carbons of the carboxylic acid and the amide, as well as for the aromatic carbons.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-(Benzoylamino)benzoic acid.

Caption: Workflow for the synthesis of 3-(Benzoylamino)benzoic acid.

Logical Relationship of Functional Groups

This diagram shows the relationship between the starting material and the final product, highlighting the key functional group transformation.

Caption: Functional group transformation in the synthesis.

Conclusion

3-(Benzoylamino)benzoic acid is a historically significant compound whose synthesis is a classic example of the Schotten-Baumann reaction. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile building block for further chemical exploration. This guide provides the essential technical information for researchers and professionals working with this and related compounds, facilitating its effective use in various research and development endeavors.

References

A Deep Dive into the Molecular Architecture of 3-(Benzoylamino)benzoic Acid: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 3-(Benzoylamino)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While direct, in-depth computational studies on this specific molecule are not extensively available in public literature, this document synthesizes findings from theoretical analyses of closely related benzoic acid derivatives to project the structural, vibrational, and electronic properties of 3-(Benzoylamino)benzoic acid. This approach allows for a robust understanding of its molecular architecture and potential behavior in various chemical environments.

Introduction to 3-(Benzoylamino)benzoic Acid

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic compound containing a benzoic acid moiety and a benzoyl group linked through an amide bond. This structural arrangement imparts a unique combination of rigidity and conformational flexibility, making it a valuable scaffold in the design of bioactive molecules and functional materials. Its derivatives have been explored for their potential as enzyme inhibitors and as components in larger, biologically active conjugates. A thorough understanding of its molecular structure at a theoretical level is crucial for predicting its reactivity, intermolecular interactions, and overall suitability for various applications.

Theoretical Methodology: A Standard Computational Protocol

The theoretical investigation of the molecular structure of compounds like 3-(Benzoylamino)benzoic acid typically employs quantum chemical methods, with Density Functional Theory (DFT) being the most prevalent approach due to its balance of accuracy and computational cost.

Computational Workflow

The general workflow for the theoretical analysis of a molecule like 3-(Benzoylamino)benzoic acid is depicted in the diagram below.

Caption: A typical workflow for the computational analysis of a molecular structure.

Key Experimental Protocols (Cited from Analogous Studies)

While a specific experimental protocol for a comprehensive theoretical study of 3-(Benzoylamino)benzoic acid is not available, the following methodologies are standard for similar benzoic acid derivatives:

-

Synthesis: The compound is typically synthesized via the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base.

-

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded to identify the characteristic functional group vibrations.

-

NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule.

-

-

Single-Crystal X-ray Diffraction: This technique provides the most accurate experimental determination of the molecular geometry, including bond lengths, bond angles, and crystal packing information.

Predicted Molecular Geometry

The molecular geometry of 3-(Benzoylamino)benzoic acid is expected to be non-planar due to the rotational freedom around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide and carboxyl groups. DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized ground-state geometry.

Table 1: Predicted Geometrical Parameters of 3-(Benzoylamino)benzoic Acid (Representative Values)

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C=O (amide) | 1.24 | |

| C-N (amide) | 1.36 | |

| N-H (amide) | 1.01 | |

| Bond Angles (°) | O=C-O (carboxyl) | 123 |

| C-N-H (amide) | 118 | |

| C-C=O (amide) | 121 | |

| Dihedral Angles (°) | C-C-N-C (amide) | ~150-180 |

| C-C-C=O (carboxyl) | ~0 or ~180 |

Note: These values are estimations based on DFT studies of similar benzoic acid derivatives and may vary depending on the specific computational method and basis set used.

Vibrational Analysis: Deciphering Molecular Motions

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful tool for understanding the dynamic nature of a molecule. The calculated vibrational frequencies and their corresponding assignments help in the interpretation of experimental FT-IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of 3-(Benzoylamino)benzoic Acid (Representative Values)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3600 |

| N-H stretch | Amide | ~3400 |

| C=O stretch | Carboxylic Acid | ~1750 |

| C=O stretch (Amide I) | Amide | ~1680 |

| N-H bend (Amide II) | Amide | ~1550 |

| C-N stretch (Amide III) | Amide | ~1290 |

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, they are often scaled by an appropriate factor.

Electronic Properties: Understanding Reactivity and Spectra

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Caption: A schematic representation of the HOMO-LUMO energy gap.

Table 3: Predicted Electronic Properties of 3-(Benzoylamino)benzoic Acid (Representative Values)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

Note: These values are highly dependent on the computational method and solvent model used.

Conclusion and Future Directions

This technical guide has provided a theoretical overview of the molecular structure of 3-(Benzoylamino)benzoic acid based on established computational methodologies and data from analogous compounds. The predicted geometrical, vibrational, and electronic properties offer valuable insights for researchers in drug design and materials science.

Future work should focus on a dedicated and comprehensive theoretical and experimental study of 3-(Benzoylamino)benzoic acid to validate and refine the predictive data presented here. Such studies would provide a more precise understanding of its conformational landscape, intermolecular interactions, and excited-state properties, further enabling its rational design and application in various scientific fields.

Application Notes and Protocols: Synthesis of 3-(Benzoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(benzoylamino)benzoic acid from 3-aminobenzoic acid via a Schotten-Baumann reaction. This method involves the acylation of the amino group of 3-aminobenzoic acid with benzoyl chloride in an aqueous alkaline medium. The protocol covers the experimental procedure, purification by recrystallization, and characterization of the final product. Quantitative data, including reaction yield and key analytical parameters, are summarized for easy reference.

Introduction

3-(Benzoylamino)benzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The benzoylation of 3-aminobenzoic acid is a classic example of the Schotten-Baumann reaction, a widely used method for the amidation of primary and secondary amines using an acyl chloride in the presence of a base.[1] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.[1] This application note provides a reliable and reproducible protocol for this synthesis, suitable for laboratory-scale preparation.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 3-aminobenzoic acid.

Caption: Reaction scheme for the synthesis of 3-(Benzoylamino)benzoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 178-180 | 99-05-8 |

| Benzoyl chloride | C₇H₅ClO | 140.57 | -1 | 98-88-4 |

| Sodium hydroxide | NaOH | 40.00 | 318 | 1310-73-2 |

Table 2: Properties and Characterization of 3-(Benzoylamino)benzoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| Melting Point | 248-251 °C | |

| Appearance | White to off-white solid | |

| Typical Yield | 85-95% | |

| CAS Number | 587-54-2 | [2] |

Table 3: Spectroscopic Data for 3-(Benzoylamino)benzoic acid

| Technique | Data |